Lithium;1-methyl-2,3-dihydroindole-2-carboxylate
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Overview
Description
Lithium;1-methyl-2,3-dihydroindole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of action
They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of action
Lithium is known to inhibit inositol monophosphatase (impa) and glycogen synthase kinase-3 (gsk-3) .
Biochemical pathways
Indole derivatives are known to affect various biological pathways .
Result of action
Indole derivatives are known to have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Lithium;1-methyl-2,3-dihydroindole-2-carboxylate, typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Lithium;1-methyl-2,3-dihydroindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxindole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions include oxindole derivatives, amines, and substituted indoles, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
Lithium;1-methyl-2,3-dihydroindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium;1-methyl-2,3-dihydroindole-2-carboxylate include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
This compound is unique due to its specific structure and the presence of the lithium ion, which may confer distinct chemical and biological properties compared to other indole derivatives .
Biological Activity
Lithium;1-methyl-2,3-dihydroindole-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an indole derivative, which is a significant class of compounds known for their diverse biological properties. The structure consists of a lithium ion coordinated with a methylated indole carboxylate moiety. This configuration is crucial for its biological activity.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound is known to inhibit inositol monophosphatase (IMPase) and glycogen synthase kinase-3 (GSK-3), both of which are involved in various signaling pathways relevant to mood regulation and cellular growth.
- Induction of Apoptosis : Indole derivatives, including this compound, have been shown to induce apoptosis in cancer cells through the modulation of mitochondrial pathways and activation of caspases .
Anticancer Properties
This compound has been studied for its potential anticancer properties. Research indicates that indole derivatives can inhibit tumor growth by:
- Blocking Cell Proliferation : Studies have shown that these compounds can significantly reduce the viability of various cancer cell lines, including lung and breast cancer cells .
- Enhancing Chemosensitivity : Indole derivatives may increase the sensitivity of cancer cells to conventional chemotherapeutic agents, enhancing their efficacy .
Neuroprotective Effects
The compound's ability to modulate GSK-3 activity suggests potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease:
- Reduction of Neuroinflammation : Indole derivatives have been reported to decrease levels of pro-inflammatory cytokines such as IL-1β and COX-2 in microglial cells, indicating a role in mitigating neuroinflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Properties
IUPAC Name |
lithium;1-methyl-2,3-dihydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Li/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13;/h2-5,9H,6H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEQPRZBNFSGEE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(CC2=CC=CC=C21)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.